Butyl ethyl disulfide

Übersicht

Beschreibung

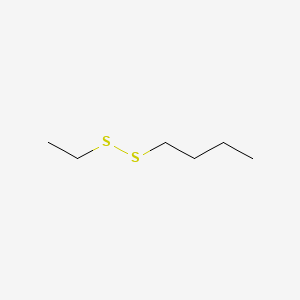

Butyl ethyl disulfide is an organic compound characterized by the presence of a disulfide bond between a butyl group and an ethyl group This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl ethyl disulfide can be synthesized through the reaction of butyl thiol and ethyl thiol in the presence of an oxidizing agent. The general reaction involves the oxidation of the thiol groups to form the disulfide bond:

2RSH+Oxidizing Agent→RSSR+Reduced Agent

In this case, R represents the butyl and ethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of molecular oxygen or hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the efficient formation of the disulfide bond. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as lithium aluminum hydride.

Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Substituted Disulfides: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

BEDS and similar disulfides have demonstrated significant pharmacological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have shown that disulfides exhibit promising antimicrobial properties. For instance, a review highlighted the synthesis of various disulfides, including BEDS, which were tested against pathogens like Staphylococcus aureus. The results indicated zones of inhibition that suggest effective antimicrobial activity. Table 1 summarizes the antimicrobial efficacy of selected disulfides:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Para-nitrophenyl methyl disulfide | 35 | 0.5 µg/mL |

| Butyl ethyl disulfide | 30 | 0.8 µg/mL |

This data suggests that BEDS could be further explored as a potential antimicrobial agent in pharmaceutical formulations .

Anticancer Research

Disulfides are also being investigated for their potential anticancer properties. Studies indicate that certain disulfides can induce apoptosis in cancer cells, making them candidates for cancer therapy development. The mechanism often involves the modulation of redox status within cells, which can lead to increased oxidative stress in cancerous tissues .

Environmental Applications

BEDS has implications in environmental science, particularly regarding its behavior and impact in ecosystems.

Toxicology Studies

Research on disulfide oils, including BEDS, indicates that they possess high aquatic toxicity and moderate environmental persistence. A comprehensive hazard assessment revealed that while these compounds are toxic to aquatic life, their degradation rates suggest limited long-term environmental impact under typical conditions .

Table 2 summarizes key toxicological findings related to BEDS:

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Environmental Persistence | Moderate |

| Biodegradability | Low |

Such findings underscore the need for careful handling and regulation of BEDS in industrial applications.

Industrial Applications

BEDS is utilized in several industrial processes due to its unique chemical structure.

Chemical Synthesis

BEDS serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Flavoring Agents

In the food industry, this compound is also explored as a flavoring agent due to its distinctive aroma profile. Regulatory assessments have been conducted to evaluate its safety for consumption, indicating that it can be used within established limits .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of BEDS against Staphylococcus aureus involved synthesizing several derivatives and testing them using the Kirby-Bauer disk diffusion method. The results showed that modifications to the BEDS structure could enhance its antimicrobial potency significantly, leading to further investigations into structure-activity relationships .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the environmental impact of BEDS through aquatic toxicity testing. The study found that while BEDS poses risks to aquatic organisms, its relatively rapid degradation under certain conditions mitigates long-term ecological harm .

Wirkmechanismus

The mechanism of action of butyl ethyl disulfide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. In biological systems, disulfides play a crucial role in maintaining the structural integrity of proteins by forming disulfide bridges. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Vergleich Mit ähnlichen Verbindungen

- Butyl methyl disulfide

- Ethyl methyl disulfide

- Dipropyl disulfide

Comparison: Butyl ethyl disulfide is unique due to the specific combination of butyl and ethyl groups, which imparts distinct chemical properties. Compared to other disulfides, it may exhibit different reactivity patterns and stability. For instance, the steric effects of the butyl group can influence the compound’s behavior in substitution reactions, making it more or less reactive compared to other disulfides with smaller or larger alkyl groups.

Biologische Aktivität

Butyl ethyl disulfide (BEDS), a sulfur-containing organic compound, has garnered attention due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C6H14S2

- Molecular Weight : 146.31 g/mol

- CAS Number : 110-54-3

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of bacteria. The mechanism of action is primarily linked to the disruption of bacterial lipid biosynthesis.

- Inhibition of Enzymes : BEDS has been shown to inhibit the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis in bacteria. The disulfide bond in BEDS allows it to react with thiol groups in the FabH protein, thereby inhibiting its activity and disrupting lipid biosynthesis .

- Electrophilic Nature : The compound acts as an electrophile, capable of forming mixed disulfides with cellular thiols such as glutathione. This interaction can lead to cellular damage and death in susceptible bacterial strains .

Research Findings

A series of studies have evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The following table summarizes key findings:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | |

| Francisella tularensis | 1 | |

| Escherichia coli | 2 | |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | 4 |

Case Study 1: Occupational Exposure

In a documented case of occupational exposure to BEDS, workers in a chemical manufacturing facility exhibited symptoms such as headaches and dizziness upon inhalation of the compound. This case emphasizes the need for safety measures when handling sulfur compounds in industrial settings .

Case Study 2: Antimicrobial Efficacy

A study conducted on various sulfur-containing compounds found that this compound was among the most effective against Gram-positive bacteria, particularly MRSA and VRSA. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

Analyse Chemischer Reaktionen

Oxidation of Thiols

-

Reagents : Tert-butyl mercaptan and ethyl mercaptan can be oxidized using hydrogen peroxide (H₂O₂) in the presence of copper catalysts (CuCl/CuCl₂) under mild conditions (20–70°C).

-

Mechanism : The reaction proceeds via a radical pathway, where H₂O₂ generates thiyl radicals, which dimerize to form disulfides .

-

Yield : Selectivity for unsymmetrical disulfides (e.g., BEDS) ranges from 90–96% under optimized conditions .

Nickel-Catalyzed Cross-Electrophile Coupling

-

Reagents : Alkyl bromides (e.g., butyl bromide) react with tetrasulfides (e.g., ethyltetrasulfane) using Ni(PPh₃)₂Cl₂ as a catalyst and Mn as a reductant.

-

Conditions : Reactions occur in DMF at 40°C, achieving high chemoselectivity for unsymmetrical disulfides .

-

Example :

Thermal Decomposition

BEDS undergoes thermal degradation via two primary pathways:

Homolytic S–S Bond Cleavage

-

Products : Butyl and ethyl thiyl radicals (S–Bu, S–Et).

-

Activation Energy : ~214.5–239.4 kJ/mol (analogous to di-tert-butyl disulfide) .

-

Rate Constants :

Molecular Elimination

-

Pathway : Concerted elimination to form alkenes (e.g., isobutene) and thiols (e.g., ethanethiol) .

-

Dominance : Accounts for >78% of decomposition in neat pyrolysis .

Reactivity with Thiols and Disulfides

BEDS participates in dynamic exchange reactions, influenced by UV light or radicals:

Thiol-Disulfide Exchange

-

Conditions : UV irradiation in the presence of thiols (e.g., mercaptoethanol).

-

Mechanism : Thiyl radicals (SH) add to the disulfide bond, leading to substitution:

Disulfide-Disulfide Exchange

-

Outcome : BEDS reacts with other disulfides (e.g., hydroxyethyl disulfide) to form mixed disulfides under UV .

-

Key Feature : Retains the S–S bond while substituting alkyl groups, enabling surface functionalization .

Oxidation to Thiosulfinates

-

Reagents : Hydrogen peroxide or oxone.

-

Product : Butyl ethyl thiosulfinate (), a transient intermediate .

Reduction to Thiols

Eigenschaften

IUPAC Name |

1-(ethyldisulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYJAENSRLNDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213901 | |

| Record name | Butyl ethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Sulfureous aroma | |

| Record name | Butyl ethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Butyl ethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954-0.964 (20°) | |

| Record name | Butyl ethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63986-03-8 | |

| Record name | Butyl ethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63986-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063986038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL ETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547878JR6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl ethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.